Biricodar dicitrate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Biricodar-Dicitrat umfasst die Herstellung seines Pipecolat-Derivats. Die detaillierten Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der öffentlichen Literatur nicht umfassend offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung der Pipecolat-Kernstruktur und anschließende Modifikationen zur Einführung der notwendigen funktionellen Gruppen umfassen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Biricodar-Dicitrat sind ebenfalls urheberrechtlich geschützt. Typischerweise werden solche Verbindungen in spezialisierten pharmazeutischen Produktionsstätten hergestellt, die strenge behördliche Standards einhalten, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Chemical Reactions of Biricodar Dicitrate: A Comprehensive Analysis

This compound (VX-710) is an investigational compound designed to inhibit multidrug resistance (MDR) mechanisms in cancer therapy. Its primary role involves modulating P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP), which are key efflux pumps that reduce chemotherapy efficacy. Below is a detailed analysis of its chemical reactions, supported by experimental and clinical data.

Mechanism of Action

This compound acts by inhibiting two major efflux pumps:

-

P-glycoprotein (MDR-1) : A transmembrane ATP-dependent pump that expels chemotherapeutic agents from cancer cells .

-

Multidrug Resistance-Associated Protein (MRP) : A glutathione S-transferase fusion protein that also exports drugs .

Key Reaction :

The compound binds to these pumps, preventing drug efflux and enhancing intracellular accumulation of chemotherapeutic agents like paclitaxel. This interaction is critical for restoring sensitivity to drugs in multidrug-resistant tumors .

| Parameter | Value | Source |

|---|---|---|

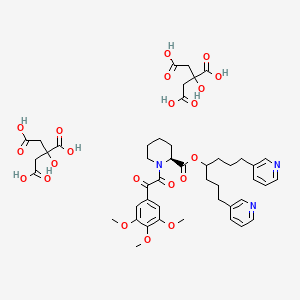

| Chemical Formula | C₃₄H₄₁N₃O₇ | DrugBank |

| Molecular Weight | 603.716 g/mol | DrugBank |

| Binding Target | P-gp and MRP proteins | Pharmacodynamic data |

Pharmacokinetic Interactions

This compound exhibits significant pharmacokinetic interactions with chemotherapeutic agents. A Phase I study with paclitaxel revealed:

-

Reduced Clearance : Biricodar decreased paclitaxel clearance by 23–35%, extending its half-life .

-

Steady-State Concentrations : At maximum tolerated doses (120–60 mg/m²), plasma concentrations of Biricodar reached 2.68–4.89 µg/mL, sufficient for MDR reversal .

Table 1: Pharmacokinetic Parameters

| Parameter | Value | Paclitaxel Dose |

|---|---|---|

| Clearance | 23–35% reduction | 60–80 mg/m² |

| Half-Life | Prolonged | 60–80 mg/m² |

| Steady-State Cmax | 4.89 µg/mL | 120 mg/m²/hour |

Bacterial Efflux Inhibition

In preclinical studies, Biricodar demonstrated activity against bacterial efflux pumps, enhancing the efficacy of ethidium bromide against gram-positive pathogens (e.g., Staphylococcus aureus, Enterococcus faecium) . This suggests potential off-target effects or applications in antimicrobial resistance.

Reaction Pathway :

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Biricodar dicitrate has been tested in several clinical trials, particularly in combination with various chemotherapy agents for treating different cancer types. The following table summarizes key clinical studies involving biricodar:

Case Studies

- Advanced Breast Cancer : In a pivotal Phase II trial, biricodar was administered alongside paclitaxel to women with locally advanced or metastatic breast cancer who had previously shown resistance to paclitaxel. The study aimed to evaluate the safety and tolerability of this combination therapy. Results indicated that biricodar could enhance the therapeutic response in previously resistant tumors, leading to partial responses in some patients .

- Soft Tissue Sarcoma : A separate study investigated the combination of biricodar and doxorubicin in patients with anthracycline-resistant soft tissue sarcomas. While the overall efficacy was modest, some patients achieved disease stabilization, highlighting biricodar's role in potentially improving outcomes for patients with limited treatment options .

- Ovarian Cancer : Another Phase II trial focused on advanced ovarian cancer patients who were refractory to paclitaxel therapy. The combination of biricodar and paclitaxel was assessed for safety and pharmacokinetics, reinforcing the drug's potential as a chemosensitizer in this challenging disease context .

Challenges and Discontinuation of Development

Despite its promising applications, the development of this compound faced significant challenges due to adverse effects observed during clinical trials. These included myelosuppression and other toxicities that limited its clinical utility across various cancer types . Consequently, further development was discontinued despite initial enthusiasm regarding its ability to combat multidrug resistance.

Wirkmechanismus

Biricodar dicitrate enhances the accumulation of chemotherapy agents in tumor cells by blocking the drug pumps P-glycoprotein and multidrug resistance-associated protein. This action restores the sensitivity of tumors to treatment with chemotherapeutic agents. The molecular targets involved include ATP-binding cassette sub-family B member 5, multidrug resistance-associated protein 1, and ATP-binding cassette sub-family G member 2 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verapamil: Ein weiterer Modulator von P-Glykoprotein, der zur Überwindung von Arzneimittelresistenz eingesetzt wird.

Cyclosporin A: Bekannt für seine immunsuppressiven Eigenschaften und seine Fähigkeit, P-Glykoprotein zu hemmen.

Einzigartigkeit

Biricodar-Dicitrat ist in seiner doppelten Wirkung der Modulation sowohl von P-Glykoprotein als auch von Multidrug-Resistenz-Protein 1 einzigartig, was es zu einem wertvollen Werkzeug zur Überwindung multipler Arzneimittelresistenzmechanismen in der Krebsbehandlung macht .

Biologische Aktivität

Biricodar dicitrate, also known as VX-710 or Incel, is a small molecule compound primarily developed to combat multidrug resistance (MDR) in cancer therapy. Its mechanism of action involves inhibiting P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which are responsible for the efflux of chemotherapeutic agents from cancer cells. This article reviews the biological activity of this compound, focusing on its pharmacological properties, clinical trials, and potential therapeutic applications.

Chemical and Pharmacological Properties

- Chemical Formula : C₃₄H₄₁N₃O₇

- Molecular Weight : 603.716 g/mol

- Drug Class : Small molecule, P-glycoprotein inhibitor

Biricodar acts as a modulator of drug transport mechanisms, specifically targeting the ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance by mediating the export of anticancer drugs from cells . Its ability to block these transporters enhances the intracellular accumulation of various chemotherapeutic agents, thereby restoring their efficacy against resistant cancer cells .

Biricodar's primary mechanism involves:

- Inhibition of P-glycoprotein (ABCB1) : This protein is a key player in drug efflux, and its inhibition leads to increased retention of chemotherapeutics within the tumor cells.

- Inhibition of Multidrug Resistance Protein 1 (MRP1) : Similar to P-gp, MRP1 facilitates the export of drugs; thus, its inhibition further enhances drug accumulation .

Overview of Clinical Trials

Biricodar has been evaluated in several clinical trials for its effectiveness in combination with various chemotherapeutic agents. Notable studies include:

-

Phase II Trial with Paclitaxel :

- Objective : To assess safety and efficacy in patients with advanced breast cancer refractory to paclitaxel.

- Design : Patients received 120 mg/m²/h biricodar followed by 80 mg/m² paclitaxel.

- Results : The study demonstrated that biricodar could restore sensitivity to paclitaxel in some patients, highlighting its potential as a combination therapy .

-

Phase I/II Trial with Doxorubicin :

- Objective : To evaluate safety and pharmacokinetics in patients with anthracycline-resistant sarcomas.

- Design : Patients received a continuous infusion of biricodar alongside doxorubicin.

- Results : Among 29 evaluable patients, two achieved partial responses while seven had stable disease, indicating potential effectiveness against certain tumor types .

Case Study 1: Advanced Breast Cancer

A patient with locally advanced breast cancer who had previously failed treatment with paclitaxel was treated with biricodar in combination with paclitaxel. The patient exhibited significant tumor reduction and improved quality of life post-treatment. This case underscores biricodar's role in enhancing the efficacy of established chemotherapeutics in resistant cases.

Case Study 2: Soft Tissue Sarcoma

In another instance involving a patient with soft tissue sarcoma resistant to anthracycline therapy, the introduction of biricodar led to disease stabilization for over three months. This case illustrates biricodar's potential utility in managing challenging cancer types where traditional therapies have failed.

Eigenschaften

CAS-Nummer |

174254-13-8 |

|---|---|

Molekularformel |

C46H57N3O21 |

Molekulargewicht |

988.0 g/mol |

IUPAC-Name |

1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1 |

InChI-Schlüssel |

VDMKJSJJXQDICL-ZXVJYWQYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

iricodar Incel N-(2-oxo-2-(3,4,5-trimethoxyphenyl)acety)piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester VX 710 VX-710 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.